molecular formula C15H22O4 B1227965 Carolenalin CAS No. 38769-25-4

Carolenalin

Cat. No.: B1227965
CAS No.: 38769-25-4
M. Wt: 266.33 g/mol
InChI Key: XXFLOPBDRWUQBW-SEWJKWIKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carolenalin can be synthesized through several synthetic routes, often involving the cyclization of precursor molecules. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Helenium autumnale L. using solvents like ethanol or methanol. The extract is then purified through techniques such as chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Carolenalin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

Carolenalin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds: Carolenalin is structurally similar to other sesquiterpene lactones like parthenolide and helenalin. These compounds share a common lactone ring but differ in their side chains and functional groups .

Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which contributes to its unique biological activities. Unlike some of its analogs, this compound has shown a broader spectrum of activity against various cancer cell lines and inflammatory conditions .

Properties

CAS No.

38769-25-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3aR,5aS,7R,8S,8aR,9aR)-7,8-dihydroxy-1,5,8-trimethyl-1,3a,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H22O4/c1-7-4-12-10(8(2)14(17)19-12)5-11-9(7)6-13(16)15(11,3)18/h4,8-13,16,18H,5-6H2,1-3H3/t8?,9-,10-,11-,12+,13-,15+/m1/s1

InChI Key

XXFLOPBDRWUQBW-SEWJKWIKSA-N

Isomeric SMILES

CC1[C@H]2C[C@@H]3[C@H](C[C@H]([C@@]3(C)O)O)C(=C[C@@H]2OC1=O)C

SMILES

CC1C2CC3C(CC(C3(C)O)O)C(=CC2OC1=O)C

Canonical SMILES

CC1C2CC3C(CC(C3(C)O)O)C(=CC2OC1=O)C

Synonyms

carolenalin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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